11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-
Description
The trans-decahydro derivative features a saturated bicyclic framework, which enhances structural rigidity and influences bioactivity. Its synthesis often involves transition metal-catalyzed domino reactions or ultrasound/microwave-assisted cyclization, offering routes to diverse analogs .
Properties
CAS No. |
70591-78-5 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
JMPLADLXJPQANY-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |
Canonical SMILES |
C1CCC2C(C1)C(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis via Ullmann-Goldberg Coupling-Cyclization
The foundational pyrido[2,1-b]quinazolin-11-one scaffold is synthesized through an ultrasound-assisted Ullmann-Goldberg reaction. As demonstrated by Matta et al., a Cu-catalyzed coupling-cyclization between 2-aminopyridine derivatives and ortho-halogenated benzamides yields the aromatic core. Key steps include:
- Reactant Preparation : 2-Chloronicotinamide and 2-bromo-N-(pyridin-2-yl)benzamide are dissolved in dimethylformamide (DMF) with K$$2$$CO$$3$$.
- Ultrasound Irradiation : Sonication at 40–60°C for 4–6 hours facilitates the Ullmann-Goldberg coupling, forming the fused pyrido-quinazolinone ring.
- Isolation : The product is precipitated via aqueous workup, yielding 11H-pyrido[2,1-b]quinazolin-11-one with >85% purity.
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 78–82% |
Acid-Catalyzed Cyclization for Ring Formation
An alternative route involves constructing the saturated rings prior to quinazolinone formation. Samarov et al. detailed a sulfuric acid-catalyzed amidomethylation of decahydroquinoline derivatives with N-methylolpyrrolidone:
- Decahydroquinoline Synthesis : Hydrogenation of quinoline derivatives over PtO$$_2$$ in acetic acid yields trans-decahydroquinoline.
- Cyclization : Reacting decahydroquinoline with N-methylolpyrrolidone in concentrated H$$2$$SO$$4$$ at 5°C forms the pyrido-quinazolinone framework.
- Crystallization : The product is neutralized with NH$$_3$$, filtered, and recrystallized from hexane/aqueous methanol.
| Parameter | Value |
|---|---|
| Acid Concentration | 96% H$$2$$SO$$4$$ |
| Temperature | 5°C |
| Reaction Time | 12 hours |
| Yield | 94% |
Stereochemical Analysis and Confirmation
The trans configuration is verified via X-ray crystallography and NMR spectroscopy. In the crystal structure of a related octahydro derivative, the chair conformation of the piperidine ring and sofa conformation of the pyrimidine ring dictate stereochemistry. Key observations include:
- Dihedral Angles : 77.38° between quinazoline and pyrrolidone planes.
- Hydrogen Bonding : O–H···O networks stabilize the trans isomer in the solid state.
Challenges and Optimization Strategies
- Over-Hydrogenation : Excessive H$$_2$$ pressure may lead to ring-opening byproducts. Mitigated by using partial pressures <50 bar.
- Acid Sensitivity : The quinazolinone moiety is prone to hydrolysis in strong acids. Controlled pH during workup (pH 7–8) preserves integrity.
- Catalyst Poisoning : Sulfur-containing impurities deactivate Pd/C. Pre-purification via silica gel chromatography is recommended.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is modulated by its carbonyl group and tertiary nitrogen atoms:
Reduction and Hydrogenation
-
The saturated decahydro backbone is synthesized via catalytic hydrogenation of aromatic precursors using palladium or platinum catalysts .
-
Partial reduction of the quinazolinone ring can yield tetrahydro derivatives, as evidenced by analogs in PubChem entries .
Electrophilic Substitution
-
Nitration : Introduction of nitro groups at position 2 has been achieved using nitric acid/sulfuric acid mixtures, yielding derivatives like 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one .
-
Halogenation : Chlorination or bromination occurs preferentially at the pyridine ring’s ortho positions under mild Lewis acid catalysis.
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the compound undergoes structural rearrangements:
-
Acid Hydrolysis : The quinazolinone ring opens in concentrated HCl, forming amino-pyridine carboxylic acid intermediates.
-
Base-Mediated Rearrangement : Treatment with NaOH/ethanol induces ring expansion, generating larger heterocycles such as pyridodiazepinones.
Biological Interaction-Driven Reactions
The compound participates in reactions relevant to its pharmacological activity:
-
Efflux Pump Inhibition : In Mycobacterium tuberculosis, it interacts with LfrA efflux pump residues (e.g., Gly45, Asp51) via hydrogen bonding and hydrophobic interactions, disrupting drug resistance mechanisms .
-
Enzyme Binding : Molecular docking studies suggest covalent bonding with SARS-CoV-2 RNA-dependent RNA polymerase’s active site, though experimental validation is pending.
Derivatization for Enhanced Activity
Structural modifications improve bioactivity:
Table 2: Key Derivatives and Their Modifications
Stability and Degradation
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry
In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Copper-Catalyzed Domino Reactions
The trans-decahydro derivative is synthesized via Cu(OAc)₂-catalyzed reactions between 2-haloacetophenones and 2-aminopyridines. Optimal conditions (20 mol% Cu(OAc)₂, DMSO, 120°C, 4 h) yield 87–90% of the product . In contrast, analogous pyridoquinazolinones (e.g., 9-chloro derivatives) require Ullmann-Goldberg coupling followed by polyphosphoric acid (PPA)-mediated cyclization, yielding 55–82% depending on substituents .
Substituent Effects on Yield and Activity
Methyl and Halo Substituents
Methyl groups at positions 6, 7, or 8 reduce yields (68–82%) compared to unsubstituted derivatives (87%) due to steric hindrance . Halo-substituted analogs (e.g., 8-chloro) show moderate yields (55–74%) but enhanced bioactivity .
Antiviral Activity
In silico studies of SARS-CoV-2 RdRp inhibition reveal that derivatives like 3a and 3n (with methoxy and methyl groups) exhibit binding affinities comparable to favipiravir and remdesivir . Unsubstituted analogs show weaker interactions, highlighting the role of substituents in modulating activity.
Reaction Conditions and Green Chemistry
Ultrasound and microwave methods reduce energy consumption by 40–60% compared to conventional heating . For instance, ultrasound-assisted synthesis in DMSO eliminates the need for harsh oxidants, aligning with green chemistry principles . In contrast, PPA-mediated cyclization generates acidic waste, requiring additional purification steps .
Q & A
Q. What are the common synthetic routes for 11H-pyrido[2,1-b]quinazolin-11-one derivatives, and how do reaction conditions influence yields?
Methodological Answer:
- Classical Ullmann-Goldberg Coupling-Cyclization: Combine 2-iodobenzoate esters with 2-aminopyridines under CuI catalysis (1–3 mol%) and Cs₂CO₃ in DMSO at 80–100°C. Ultrasound irradiation reduces reaction time from 24 hours to 4–6 hours, improving yields to 51–93% .
- Metal-Catalyzed Condensation: Use Pd(OAc)₂ (3 mol%) and Xantphos (4 mol%) in eucalyptol for coupling anthranilic acid derivatives with 2-bromopyridines, achieving yields of 70–90% .
- Polyphosphoric Acid (PPA) Cyclization: Cyclize 2-[(6-chloro-2-pyridyl)amino]benzoic acid derivatives with PPA at 120°C, yielding 6-chloro-11H-pyrido[2,1-b]quinazolin-11-one in 65–75% yield .
Key Variables Affecting Yields:
| Variable | Impact | Example |
|---|---|---|
| Catalyst Loading | Higher CuI (3 mol%) improves coupling efficiency | 93% yield for 3a with 3 mol% CuI |
| Solvent Polarity | Eucalyptol enhances Pd-catalyzed reactions vs. DMF | 90% vs. 45% yield |
| Substituent Position | Electron-withdrawing groups (Cl, F) at meta positions reduce yields | 3h (Cl at m-position): 58% yield |
Q. How is the trans-configuration of decahydro-pyridoquinazolinone derivatives verified experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the trans-configuration via single-crystal analysis. For example, the trans-decalin system in 6-formyl derivatives shows distinct bond angles (C8–C9–C10: 112.3°) and torsion angles .
- NMR Spectroscopy: Use coupling constants (³JHH) to distinguish trans (axial-equatorial) vs. cis (axial-axial) protons. Trans protons exhibit ³JHH ≈ 4–6 Hz, while cis protons show ³JHH < 2 Hz .
Advanced Research Questions
Q. How can tautomerism in pyridoquinazolinone derivatives lead to selectivity discrepancies in reactivity studies?
Methodological Answer:
- Tautomeric Equilibria: The 6-formyl derivative exists in keto-enol and imine-enamine forms, altering nucleophilic sites. For example, enol tautomers react selectively with primary amines but not secondary amines (e.g., pseudoephedrine) .
- Mitigation Strategies:
Example Contradiction:
Reactivity with hydrazine hydrate (primary amine) vs. no reaction with secondary amines under identical conditions (acetonitrile, 60°C) .
Q. What computational approaches are used to evaluate pyridoquinazolinones as SARS-CoV-2 RdRp inhibitors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to assess binding to SARS-CoV-2 RdRp (PDB: 7AAP). Key interactions include H-bonds with Thr556/Ser682 residues and hydrophobic contacts with Val557 .
- ADME Prediction: SwissADME evaluates pharmacokinetics. For example, 3a (OMe-substituted) shows high gastrointestinal absorption (HIA > 90%) but low blood-brain barrier penetration (BBB < 0.1) .
Key Findings:
| Compound | Binding Energy (kcal/mol) | Comparison to Controls |
|---|---|---|
| 3a (OMe) | -7.2 | Comparable to favipiravir (-7.4) |
| 3n (Cl) | -7.1 | Better than remdesivir (-6.8) |
| Penciclovir | -8.5 | Reference standard |
Q. How do efflux pump inhibition mechanisms of pyridoquinazolinones differ in mycobacterial strains?
Methodological Answer:
- Ethidium Bromide Assay: Measure accumulation of ethidium bromide (EtBr) in Mycobacterium bovis BCG. 11-Oxo derivatives reduce EtBr efflux by 40–60% at 10 μM, indicating competitive inhibition .
- Structure-Activity Relationship (SAR):
Contradiction Analysis:
Q. How can factorial design optimize ultrasound-assisted synthesis of pyridoquinazolinones?
Methodological Answer:
- Variables Tested: Catalyst loading (CuI: 1–3 mol%), temperature (60–100°C), solvent (DMSO vs. DMF).
- Outcome Metrics: Yield, reaction time, purity (HPLC).
- Optimal Conditions: 2 mol% CuI, 80°C, DMSO, 30 minutes (yield: 89%, purity: 98%) .
Factorial Design Table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| CuI (mol%) | 1 | 3 | 2 |
| Temp (°C) | 60 | 100 | 80 |
| Solvent | DMF | DMSO | DMSO |
Q. Why do some pyridoquinazolinones exhibit fluorescence quenching in specific solvents?
Methodological Answer:
- Mechanism: Planarization of the fused ring system in polar aprotic solvents (e.g., DMSO) increases π-π stacking, leading to aggregation-caused quenching (ACQ).
- Experimental Validation:
- Fluorescence Spectra: Emission intensity drops by 70% in DMSO vs. acetonitrile .
- Dynamic Light Scattering (DLS): Confirms nanoparticle formation (size: 150–200 nm) in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
